molecular formula C11H8Cl2N2O2 B13846950 4,8-Dichloro-7-methoxyquinoline-6-carboxamide

4,8-Dichloro-7-methoxyquinoline-6-carboxamide

Cat. No.: B13846950
M. Wt: 271.10 g/mol
InChI Key: BYIFJKHDZVNJCO-UHFFFAOYSA-N
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Description

4,8-Dichloro-7-methoxyquinoline-6-carboxamide is an organic compound with the molecular formula C11H9Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-7-methoxyquinoline-6-carboxamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactions: Using industrial reactors to handle larger quantities of starting materials and reagents.

    Purification: Employing techniques such as crystallization and filtration to purify the final product.

    Quality Control: Ensuring the product meets the required purity standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Substitution Products: Depending on the substituents introduced, various derivatives of the compound can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of quinoline derivatives with different oxidation states.

Scientific Research Applications

4,8-Dichloro-7-methoxyquinoline-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dichloro-7-methoxyquinoline-6-carboxamide is primarily related to its role as an intermediate in the synthesis of Lenvatinib. Lenvatinib works by inhibiting multiple receptor tyrosine kinases (RTKs), which are involved in tumor growth and angiogenesis. The compound targets pathways such as the vascular endothelial growth factor (VEGF) pathway, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Uniqueness: 4,8-Dichloro-7-methoxyquinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals like Lenvatinib.

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

4,8-dichloro-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-10-6(11(14)16)4-5-7(12)2-3-15-9(5)8(10)13/h2-4H,1H3,(H2,14,16)

InChI Key

BYIFJKHDZVNJCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC=CC(=C2C=C1C(=O)N)Cl)Cl

Origin of Product

United States

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